2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h2,4,10,14-15,21H,1,3,5-9,11-13H2,(H,18,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLJQUSPAOOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-(furan-2-yl)-2-hydroxyethyl chloride under basic conditions to form 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine.
Acylation Reaction: The intermediate is then reacted with N-((tetrahydrofuran-2-yl)methyl)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The compound can be reduced at the furan ring or the piperazine nitrogen atoms, leading to various hydrogenated derivatives.
Substitution: The hydroxyl group on the furan ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or pyridine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated piperazine or furan derivatives.
Substitution: Ethers or esters of the furan ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound can be studied for its interactions with biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, suggesting potential pharmacological activity.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Piperazine derivatives are known for their activity against a range of diseases, including neurological disorders and infections.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride would depend on its specific application. Generally, compounds with piperazine rings can interact with various receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmission pathways. The furan and tetrahydrofuran moieties may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The target compound shares structural motifs with other piperazine- and acetamide-containing derivatives. Below is a comparative analysis based on substituents, solubility, and inferred bioactivity:
Table 1: Structural and Functional Comparison
* Estimated based on structural components.
Key Observations:
Substituent Effects: The furan and THF groups in the target compound introduce oxygen-rich heterocycles, which may enhance hydrogen bonding and polar interactions compared to the chlorophenyl (lipophilic) or imidazole (basic) groups in analogs . The hydroxyl group in the target compound could improve solubility but may also increase metabolic susceptibility compared to non-polar substituents like CF₃ .
Solubility and Salt Forms :
- Both the target compound and the chlorophenyl analog utilize dihydrochloride salts to improve water solubility, a strategy absent in the imidazole and Fmoc derivatives .
Bioactivity Inference :
- Piperazine derivatives are common in CNS-targeting drugs (e.g., antipsychotics), suggesting the target compound may interact with dopamine or serotonin receptors .
- The imidazole analog’s trifluoromethyl group is associated with enhanced metabolic stability and target affinity, a feature absent in the target compound .
Research Findings and Lumping Strategies
For example:
- Furan rings are prone to oxidative cleavage, whereas chlorophenyl groups resist metabolic degradation, leading to longer half-lives in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step pathways, including coupling reactions between piperazine derivatives and functionalized furan/tetrahydrofuran moieties. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) for acetamide linkage .
- Piperazine functionalization : Alkylation or acylation reactions under controlled anhydrous conditions .
- Purification : High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) and removal of byproducts like unreacted intermediates or diastereomers .
- Stability : Lyophilization for long-term storage in dihydrochloride form to prevent hygroscopic degradation .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., furan-2-yl hydroxyethyl group) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the tetrahydrofuran and piperazine moieties .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for large-scale synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy barriers, e.g., for piperazine alkylation or furan ring functionalization .
- Machine Learning (ML) : Train models on reaction datasets (temperature, solvent, catalyst) to predict optimal yields .
- Continuous Flow Synthesis : Implement microreactors to enhance heat/mass transfer and reduce side reactions during scale-up .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., target affinity vs. off-target effects)?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with suspected targets (e.g., GPCRs or kinases) .
- Off-Target Profiling : High-throughput screening against panels of receptors/enzymes to identify cross-reactivity .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyethyl group) to isolate contributions to efficacy/toxicity .
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative stress (H2O2) to identify degradation pathways .
- Formulation : Encapsulation in liposomes or cyclodextrin complexes to protect the hydroxyethyl and tetrahydrofuran groups from hydrolysis .
- Analytical Monitoring : Use UPLC-MS/MS to quantify degradation products in real-time during stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
